(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one
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Overview
Description
CID 3084154 is a natural product found in Cocculus trilobus with data available.
Scientific Research Applications
Structural and Crystallographic Studies
- The compound exhibits a T-shaped configuration, with specific rings forming the structure's base and arm. It showcases chair and sofa conformations, and molecules in the crystal packing are linked through C—H⋯O hydrogen bonding, forming chains along the c axis (Swamy, Ravikumar, & Rao, 2005).
- Its crystalline form contains unique molecules in the asymmetric unit, differing in the orientation of the hydroxyl group. Molecules are linked into chains by intermolecular O-H center dot center dot center dot N hydrogen bonds (Lu et al., 2007).
Chemical Reactions and Interactions
- The compound acts as an ambident diene and undergoes Diels–Alder cycloadditions with various electron-neutral, rich, and deficient dienophiles, demonstrating its reactivity and potential in synthetic chemistry applications (Afarinkia, Bahar, Neuss, & Vyas, 2004).
- It has been used in intramolecular 1,3-dipolar cycloadditions, resulting in the formation of single diastereoisomers for various organic synthesis processes (Pádár et al., 2006).
Molecular Structure and Synthesis
- The compound plays a role in the stereochemistry and NMR data assignment of complex cyclopeptide alkaloids, providing insights into the detailed structural makeup and chemical behavior of these substances (Nisar et al., 2010).
- Its derivatives are involved in novel photocycloaddition reactions, which result in the formation of stereo-isomeric adducts, elucidating the compound's utility in studying and synthesizing complex organic molecules (Sakamoto et al., 2000).
Properties
CAS No. |
13497-04-6 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(1S,15S)-15-methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one |
InChI |
InChI=1S/C15H19NO3/c1-18-12-3-2-11-5-7-16-6-4-10-9-19-14(17)13(10)15(11,16)8-12/h2,12H,3-9H2,1H3/t12-,15-/m0/s1 |
InChI Key |
QVOZBDJFWDSZQW-WFASDCNBSA-N |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC4=O |
SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC4=O |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC4=O |
13497-04-6 | |
Synonyms |
cocculolidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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